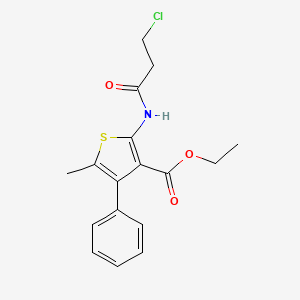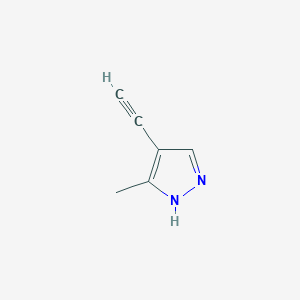
4-Ethynyl-5-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-5-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is notable for its unique structural features, which include an ethynyl group at the 4-position and a methyl group at the 5-position. The molecular formula of this compound is C6H6N2, and it has a molecular weight of 106.13 g/mol .
作用机制
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation . The specific interaction depends on the structure of the pyrazole derivative and the nature of its target.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and its influence on biochemical pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
生化分析
Cellular Effects
It is known that pyrazoles can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazoles can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of pyrazoles can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-Ethynyl-5-methyl-1H-pyrazole at different dosages in animal models have not been extensively studied. It is known that the effects of pyrazoles can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Pyrazoles are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
It is known that pyrazoles can interact with various transporters and binding proteins, and can influence their localization or accumulation .
Subcellular Localization
It is known that pyrazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
The synthesis of 4-Ethynyl-5-methyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-5-methyl-1H-pyrazole with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the ethynyl group to the pyrazole ring .
Industrial production methods for this compound often involve similar catalytic processes, with a focus on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
4-Ethynyl-5-methyl-1H-pyrazole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form ethyl-substituted pyrazoles.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and strong oxidizing agents. The major products formed from these reactions are typically substituted pyrazoles with varying functional groups .
科学研究应用
4-Ethynyl-5-methyl-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
相似化合物的比较
4-Ethynyl-5-methyl-1H-pyrazole can be compared with other similar compounds, such as:
5-Methyl-1H-pyrazole: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Ethynyl-1-methyl-1H-pyrazole: Similar structure but with the methyl group at the 1-position instead of the 5-position, leading to variations in chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
4-ethynyl-5-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-3-6-4-7-8-5(6)2/h1,4H,2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPMLONHWCNDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
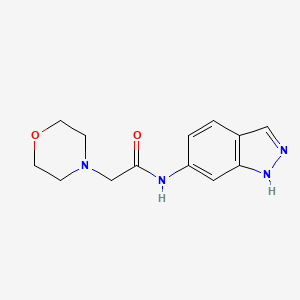
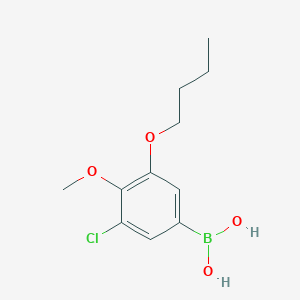
![Methyl 3-[(4-amino-2-chlorophenyl)sulfanyl]propanoate](/img/structure/B3010758.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B3010759.png)
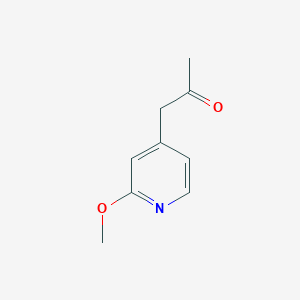
![N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B3010762.png)
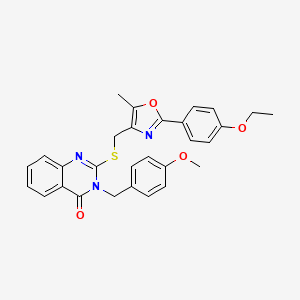
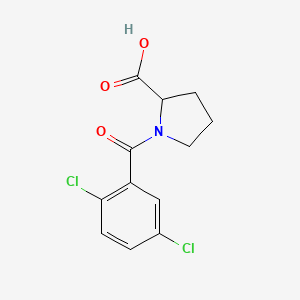
![N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide](/img/structure/B3010765.png)
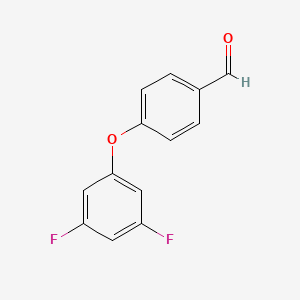
![Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010771.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010773.png)
